![molecular formula C15H15Cl2N3O4S B4234815 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide](/img/structure/B4234815.png)
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
Overview
Description
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and has been implicated in various diseases, including diabetes, cancer, and cardiovascular disease.
Mechanism of Action
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that allosterically activates the kinase activity. This leads to the phosphorylation of downstream targets, such as acetyl-CoA carboxylase and HMG-CoA reductase, which results in the inhibition of fatty acid and cholesterol synthesis, respectively.
Biochemical and Physiological Effects:
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can increase glucose uptake, enhance mitochondrial function, and induce autophagy. In vivo studies have shown that 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide can improve glucose tolerance, reduce insulin resistance, and decrease liver fat accumulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is its specificity for AMPK activation, which allows for the investigation of the specific effects of AMPK activation on cellular processes. However, one limitation of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide is its relatively low potency, which requires high concentrations for effective activation of AMPK. Additionally, the use of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide in animal studies is limited by its poor pharmacokinetic properties, including low bioavailability and rapid clearance.
Future Directions
For the research on 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide include the development of more potent and selective AMPK activators and the investigation of its potential therapeutic applications in various diseases.
Scientific Research Applications
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has been widely used as a research tool to investigate the role of AMPK in various biological processes. It has been shown to activate AMPK in multiple cell types, including hepatocytes, adipocytes, and skeletal muscle cells. 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide has also been used to study the effects of AMPK activation on glucose and lipid metabolism, mitochondrial function, and autophagy.
properties
IUPAC Name |
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-propylsulfonylpyrimidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O4S/c1-3-6-25(22,23)15-18-8-11(17)13(20-15)14(21)19-9-4-5-12(24-2)10(16)7-9/h4-5,7-8H,3,6H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILSMFNRYELID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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